molecular formula C22H29NO2 B11989955 2-(2-tert-butylphenoxy)-N-(4-butylphenyl)acetamide

2-(2-tert-butylphenoxy)-N-(4-butylphenyl)acetamide

Cat. No.: B11989955
M. Wt: 339.5 g/mol
InChI Key: TXNNGXUHUUBAGJ-UHFFFAOYSA-N
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Description

2-(2-tert-Butyl-phenoxy)-N-(4-butyl-phenyl)-acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structural properties.

Properties

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-N-(4-butylphenyl)acetamide

InChI

InChI=1S/C22H29NO2/c1-5-6-9-17-12-14-18(15-13-17)23-21(24)16-25-20-11-8-7-10-19(20)22(2,3)4/h7-8,10-15H,5-6,9,16H2,1-4H3,(H,23,24)

InChI Key

TXNNGXUHUUBAGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-Butyl-phenoxy)-N-(4-butyl-phenyl)-acetamide typically involves the reaction of 2-tert-butylphenol with 4-butylaniline in the presence of acetic anhydride. The reaction conditions often include:

    Solvent: An organic solvent such as dichloromethane or toluene.

    Catalyst: A base such as triethylamine or pyridine.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-Butyl-phenoxy)-N-(4-butyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-(2-tert-Butyl-phenoxy)-N-(4-butyl-phenyl)-acetamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-tert-Butyl-phenoxy)-N-(4-butyl-phenyl)-acetamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-tert-Butyl-phenoxy)-N-(4-methyl-phenyl)-acetamide
  • 2-(2-tert-Butyl-phenoxy)-N-(4-ethyl-phenyl)-acetamide
  • 2-(2-tert-Butyl-phenoxy)-N-(4-propyl-phenyl)-acetamide

Uniqueness

2-(2-tert-Butyl-phenoxy)-N-(4-butyl-phenyl)-acetamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of tert-butyl and butyl groups may also affect its solubility and interaction with other molecules.

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